2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide
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Overview
Description
2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a benzyl ether group, a fluorine atom, and a hydroxamic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide typically involves multiple steps, starting with the preparation of the benzyloxy group. One common method involves the reaction of 2-benzyloxypyridine with methyl triflate to form 2-benzyloxy-1-methylpyridinium triflate . This intermediate can then be further reacted with appropriate reagents to introduce the fluorine and hydroxamic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The benzyl ether group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the hydroxamic acid group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxamic acid moiety is known to chelate metal ions, which can inhibit metalloproteinases and other metalloenzymes. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Shares the benzyloxy group but lacks the fluorine and hydroxamic acid functionalities.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a hydroxyl group but differs in the position of the functional groups.
Uniqueness
2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide is unique due to the combination of its benzyloxy, fluorine, and hydroxamic acid groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple fields.
Properties
Molecular Formula |
C14H12FNO3 |
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Molecular Weight |
261.25 g/mol |
IUPAC Name |
5-fluoro-N-hydroxy-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C14H12FNO3/c15-11-6-7-13(12(8-11)14(17)16-18)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,16,17) |
InChI Key |
JIXNYVSAHVWNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)NO |
Origin of Product |
United States |
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